molecular formula C7H4Cl2N2S B083892 Aniline, 2,6-dichloro-4-thiocyanato- CAS No. 14030-85-4

Aniline, 2,6-dichloro-4-thiocyanato-

Cat. No.: B083892
CAS No.: 14030-85-4
M. Wt: 219.09 g/mol
InChI Key: VJUNBEHHFKUMHW-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-thiocyanatoaniline is a substituted aniline derivative featuring chlorine atoms at the 2- and 6-positions and a thiocyanato (-SCN) group at the 4-position. This compound’s structure combines halogenation and pseudohalogen functionalization, which influences its reactivity, solubility, and applications in organic synthesis. The thiocyanato group, a sulfur-containing pseudohalogen, imparts distinct electronic and steric properties compared to halogens or alkyl/aryl substituents .

Properties

CAS No.

14030-85-4

Molecular Formula

C7H4Cl2N2S

Molecular Weight

219.09 g/mol

IUPAC Name

(4-amino-3,5-dichlorophenyl) thiocyanate

InChI

InChI=1S/C7H4Cl2N2S/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2H,11H2

InChI Key

VJUNBEHHFKUMHW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)N)Cl)SC#N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)SC#N

Other CAS No.

14030-85-4

Synonyms

4-Amino-3,5-dichlorophenyl thiocyanate

Origin of Product

United States

Scientific Research Applications

Chemical Characteristics

Aniline, 2,6-dichloro-4-thiocyanato- is characterized by the presence of both chlorine and thiocyanate groups. These functional groups enhance its chemical reactivity and biological activity, making it suitable for various industrial applications. The compound's structure allows it to interact effectively with biological molecules, influencing its efficacy as a pesticide and herbicide.

Applications in Agriculture

Pesticide and Herbicide Intermediate:
The primary application of aniline, 2,6-dichloro-4-thiocyanato- is as an intermediate in the synthesis of pesticides and herbicides. It is particularly effective against a range of agricultural pests due to its biological activity. The compound is utilized in the development of insecticides that target specific pests while minimizing harm to beneficial organisms .

Case Study: Insecticidal Activity
Research has demonstrated that compounds containing thiocyanate groups exhibit significant insecticidal and ovicidal activities. For instance, the synthesis of hexaflumuron, a benzoyl urea insecticide that acts as a chitin synthesis inhibitor, relies on intermediates like aniline, 2,6-dichloro-4-thiocyanato-. This compound has shown rapid action against pests such as bollworms .

Environmental Considerations

The use of aniline derivatives in agriculture raises concerns regarding environmental impact. However, advancements in synthetic methods aim to reduce waste generation and improve yield efficiency while minimizing ecological footprints. For instance, modern synthesis techniques focus on recycling solvents and reducing hazardous by-products during production processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between 2,6-dichloro-4-thiocyanatoaniline and selected analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications/Reactivity
2,6-Dichloro-4-thiocyanatoaniline 2-Cl, 6-Cl, 4-SCN ~218.1* Polar, moderate solubility in DMSO Intermediate in agrochemicals
2,6-Dichloro-4-trifluoromethylaniline 2-Cl, 6-Cl, 4-CF3 228.5 Hydrophobic, high thermal stability Pharmaceutical synthesis
2,6-Dichloro-3,5-dimethoxyaniline 2-Cl, 6-Cl, 3-OCH3, 5-OCH3 236.1 Low water solubility, electron-rich ring Dye precursor
3-Chloro-4-(4-chlorophenoxy)aniline 3-Cl, 4-(4-Cl-C6H4-O) 264.5 Lipophilic, persistent in environment Polymer stabilizer
2,6-Dichloro-4-nitroaniline derivative 2-Cl, 6-Cl, 4-NO2 411.2 (e.g., C20H12Cl2N4O2) Strong electron-withdrawing effects Coordination chemistry

*Calculated based on formula C7H4Cl2N2S.

Reactivity and Stability

  • This contrasts with trifluoromethyl (-CF3) groups, which are electron-withdrawing and stabilize aromatic rings against electrophilic attacks .
  • Chlorine vs. Methoxy Groups : Chlorine atoms increase electrophilic substitution resistance compared to methoxy (-OCH3) groups, which activate the ring via electron donation .
  • Environmental Persistence: Chloroanilines (e.g., 2,6-dichloro derivatives) are noted for environmental persistence and toxicity, while thiocyanato analogs may exhibit different degradation pathways due to SCN’s susceptibility to oxidation .

Toxicity and Environmental Impact

  • Chloroanilines (e.g., 2,6-dichloro derivatives) are classified as persistent pollutants with acute aquatic toxicity .

Preparation Methods

Chlorination of Para-Substituted Nitroanilines Followed by Thiocyanation

A foundational approach involves the chlorination of para-nitroaniline derivatives, followed by nitro-to-thiocyanato group substitution. The chlorination step, as detailed in US5068443A , employs chlorine gas (Cl2Cl_2) in acetic acid to produce 2,6-dichloro-4-nitroaniline (DCNA) with yields exceeding 90%. Key parameters include:

  • Temperature : 16–35°C to prevent over-chlorination.

  • Molar ratio : 1.8–2.5 mol Cl2Cl_2 per mol nitroaniline.

  • Solvent system : Glacial acetic acid, enabling efficient Cl2Cl_2 dissolution and slurry formation.

Subsequent thiocyanation of DCNA adapts methods from CN111349032A , where nitro groups are replaced via reaction with ammonium thiocyanate (NH4SCNNH_4SCN) and Cl2Cl_2 in methanol. For 2,6-dichloro-4-nitroaniline, this involves:

  • Diazotization : Treat DCNA with NaNO2NaNO_2 and HClHCl at 0–5°C to form a diazonium salt.

  • Thiocyanation : React the diazonium salt with NH4SCNNH_4SCN at 15–25°C, yielding 2,6-dichloro-4-thiocyanato-aniline.

Example Protocol

  • Reactants : 2,6-dichloro-4-nitroaniline (27.6 g), NH4SCNNH_4SCN (15.99 g), Cl2Cl_2 (54.7 g).

  • Conditions : Methanol solvent, 15°C, 4-hour reaction.

  • Yield : ~94% (extrapolated from analogous reactions in).

Direct Thiocyanation of 2,6-Dichloroaniline

An alternative single-step method introduces the thiocyanato group directly into 2,6-dichloroaniline. Drawing from CN111349032A , electrophilic substitution is facilitated by Cl2Cl_2 and NH4SCNNH_4SCN in methanol:

2,6-Dichloroaniline+NH4SCN+Cl22,6-Dichloro-4-thiocyanato-aniline+NH4Cl\text{2,6-Dichloroaniline} + NH4SCN + Cl2 \rightarrow \text{2,6-Dichloro-4-thiocyanato-aniline} + NH_4Cl

Optimization Insights

  • Temperature : 15–25°C minimizes byproduct formation.

  • Solvent : Methanol enhances reagent solubility and reaction homogeneity.

  • Molar ratio : 1:1.05–1.2 (aniline:NH4SCNNH_4SCN) ensures complete conversion.

Industrial Production Methods

Batch Reactor Systems

Large-scale synthesis adopts batch reactors with:

  • Recycling of acetic acid : Effluent from chlorination (≥90% acetic acid) is reused, reducing waste and costs.

  • Continuous Cl2Cl_2 sparging : Enhances mixing and reaction efficiency, as demonstrated in US5068443A .

Table 1: Industrial Chlorination Parameters

ParameterRangeSource
Temperature25–35°C
Cl2Cl_2 molar ratio1.9–2.0 mol/mol
Acetic acid conc.≥90 wt%

Purification and Waste Management

  • Filtration : Rapid filtration at 20–30°C isolates DCNA with >97% purity.

  • Effluent treatment : Acetic acid recovery systems reduce environmental impact, aligning with green chemistry principles.

Mechanistic and Kinetic Considerations

Reaction Mechanism for Thiocyanation

The thiocyanation of 2,6-dichloroaniline proceeds via electrophilic aromatic substitution (EAS):

  • Generation of thiocyanogen (SCN)2SCN)_2 : Cl2Cl_2 oxidizes SCNSCN^- to (SCN)2(SCN)_2, the electrophile.

  • Attack at para position : The amino group directs (SCN)2(SCN)_2 to position 4, forming the thiocyanato derivative.

Kinetic Profile

  • Rate-limiting step : Diffusion of Cl2Cl_2 into the reaction medium.

  • Activation energy : Lowered by acetic acid’s polar protic nature.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Chlorination + Thiocyanation89–9497–99High
Direct Thiocyanation85–9095–97Moderate

Key Findings

  • Chlorination-thiocyanation sequence offers higher yields but requires multi-step processing.

  • Direct thiocyanation simplifies synthesis but demands precise stoichiometry to avoid polysubstitution .

Q & A

Q. How does vacuum distillation optimize the purification of 2,6-dichloro-4-thiocyanatoaniline from complex reaction mixtures?

  • Methodology : Simulate vapor-liquid equilibria using UNIFAC models for non-ideal mixtures (). Operate at reduced pressure (10–50 mmHg) to lower boiling points (<200°C). Use a two-column continuous system:
  • Column 1 : Remove low-boiling impurities (e.g., 1,2-dichlorobenzene).
  • Column 2 : Isolate the target compound with >98% purity. Validate via GC-MS and melting point analysis .

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